molecular formula C22H20F3NO2 B11941228 N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 853333-28-5

N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B11941228
CAS No.: 853333-28-5
M. Wt: 387.4 g/mol
InChI Key: MHVAKOOXGGOJNL-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a trifluoromethylphenyl group and a propanamide chain attached to a dimethylphenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the propanamide chain via amide bond formation, using reagents such as carboxylic acids and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide
  • N-(2,6-Dimethylphenyl)-3-(5-(2-methylphenyl)furan-2-yl)propanamide
  • N-(2,6-Dimethylphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)propanamide

Uniqueness

N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules, potentially leading to improved efficacy in its applications.

Properties

CAS No.

853333-28-5

Molecular Formula

C22H20F3NO2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C22H20F3NO2/c1-14-6-5-7-15(2)21(14)26-20(27)13-11-16-10-12-19(28-16)17-8-3-4-9-18(17)22(23,24)25/h3-10,12H,11,13H2,1-2H3,(H,26,27)

InChI Key

MHVAKOOXGGOJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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